molecular formula C7H12N2O3 B13454687 2-(Methoxymethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid

2-(Methoxymethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B13454687
M. Wt: 172.18 g/mol
InChI Key: XKIUMSWNFCRINB-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a tetrahydropyrimidine ring substituted with a methoxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(Methoxymethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)phenylboronic acid
  • 2-(Methoxymethyl)benzeneboronic acid
  • 2-(Methoxymethyl)-1,4-benzenediamine

Uniqueness

Compared to similar compounds, 2-(Methoxymethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific structural features, such as the tetrahydropyrimidine ring and the presence of both methoxymethyl and carboxylic acid groups.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

2-(methoxymethyl)-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid

InChI

InChI=1S/C7H12N2O3/c1-12-4-6-8-3-2-5(9-6)7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11)

InChI Key

XKIUMSWNFCRINB-UHFFFAOYSA-N

Canonical SMILES

COCC1=NCCC(N1)C(=O)O

Origin of Product

United States

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